An In-Depth Technical Guide to 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Properties, Structure, and Synthetic Applications
An In-Depth Technical Guide to 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Properties, Structure, and Synthetic Applications
Abstract
This technical guide provides a comprehensive analysis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, a pivotal intermediate in modern pharmaceutical synthesis. While the initial inquiry referenced CAS number 59618-44-9, extensive analysis has determined that the compound of interest, based on its functional role and properties, is 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, correctly identified by CAS Number 73963-42-5 . This document delineates the molecular identity, structural features, core physicochemical properties, and detailed synthetic methodologies. Furthermore, it provides an in-depth exploration of its critical application as a key building block in the synthesis of the cardiovascular drug Cilostazol, complete with a detailed reaction protocol. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this important compound.
Introduction and Identification
5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a heterocyclic organic compound whose significance is almost exclusively tied to its role in the pharmaceutical industry. Its molecular architecture, featuring a stable, nitrogen-rich tetrazole ring, a flexible cyclohexyl group, and a reactive chlorobutyl side chain, makes it an ideal and highly valued precursor for the synthesis of complex active pharmaceutical ingredients (APIs).[1]
Its most critical application is serving as a key intermediate in the multi-step synthesis of Cilostazol.[1][2] Cilostazol is a quinolinone-derivative medication that acts as a phosphodiesterase III inhibitor, exhibiting antithrombotic and vasodilatory effects. It is primarily prescribed to alleviate symptoms of intermittent claudication in individuals with peripheral vascular disease.[2] The reliable and high-purity synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is therefore a cornerstone of the Cilostazol manufacturing process.
Chemical Identity
| Identifier | Value |
| CAS Number | 73963-42-5[1] |
| IUPAC Name | 5-(4-chlorobutyl)-1-cyclohexyltetrazole[3] |
| Molecular Formula | C₁₁H₁₉ClN₄[1] |
| Synonyms | 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole, Cilostazol Impurity 1[4][5][6] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is essential for optimizing reaction conditions, developing robust purification strategies, and ensuring safe handling and storage.
| Property | Value | Source(s) |
| Molecular Weight | 242.75 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [2] |
| Melting Point | 49-54 °C | [2][7] |
| Boiling Point (Predicted) | 425.2 ± 24.0 °C at 760 mmHg | [8] |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [8] |
| Solubility | Generally soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [2][9] |
| pKa (Predicted) | 1.23 ± 0.10 | [2] |
| Storage | Store in a cool, dry place (2-8°C), sealed from moisture and light. | [8][10] |
Molecular Structure and Spectroscopic Confirmation
The unambiguous confirmation of the molecular structure of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is the foundation of its use in pharmaceutical manufacturing. This is achieved through a combination of spectroscopic techniques.
Caption: Chemical structure of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
¹H NMR (Proton NMR): In a typical spectrum recorded in CDCl₃, one would expect to see distinct signals corresponding to the different proton environments.[9]
-
δ 3.4–3.6 ppm: A triplet assigned to the methylene protons adjacent to the chlorine atom (-CH₂Cl). The triplet multiplicity arises from coupling with the adjacent methylene group.[9]
-
δ 1.2–2.0 ppm: A series of complex, overlapping multiplets corresponding to the protons of the cyclohexyl ring and the remaining methylene groups of the butyl chain.[9]
-
-
¹³C NMR (Carbon NMR): The carbon spectrum provides a count of the unique carbon environments.
-
One would expect to see signals for the four distinct carbons of the chlorobutyl chain, the carbons of the cyclohexyl ring (some may be equivalent depending on conformational dynamics), and a significantly downfield signal for the carbon atom within the tetrazole ring.[9]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by absorptions corresponding to its key structural features.
-
2850-3000 cm⁻¹: This region will show strong absorption bands due to the C-H stretching vibrations of the aliphatic sp³ hybridized carbons in the cyclohexyl and chlorobutyl moieties.[9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides evidence of the elemental composition.
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z = 242.75).[9]
-
Isotopic Pattern: A definitive feature is the presence of a characteristic M+2 peak at m/z ≈ 244. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this M+2 peak will have an intensity of about one-third of the main molecular ion peak. This pattern is a clear indicator of a molecule containing a single chlorine atom.[9]
Synthesis Methodologies
Several synthetic routes to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole have been reported, generally involving the formation of the tetrazole ring from a nitrile or an amide precursor. The choice of methodology in an industrial setting is driven by factors such as yield, purity, safety (especially concerning the use of azides), and cost-effectiveness.
Caption: General two-step synthesis workflow for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.
Experimental Protocol: Two-Step Synthesis from 5-Chlorovaleronitrile
This common and scalable method involves the initial formation of an amide followed by cyclization to the tetrazole. The use of trimethylsilyl azide (TMSN₃) or hydrazoic acid is a critical step that requires stringent safety protocols.
Step 1: Synthesis of 5-chloro-N-cyclohexyl valeramide
-
Reaction Setup: In a suitable reaction vessel, add concentrated sulfuric acid and cool the vessel to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add a pre-mixed solution of 5-chlorovaleronitrile and cyclohexanol (molar ratio of approximately 1:1.1) to the cooled sulfuric acid, ensuring the temperature is maintained between 5-50 °C. The rationale for slow addition is to control the exothermic reaction.
-
Reaction: Stir the mixture for 1-5 hours at a controlled temperature (e.g., 25-30 °C). Monitor the reaction progress by a suitable technique like Gas Chromatography (GC) until the starting nitrile is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product. Extract the aqueous mixture with an organic solvent (e.g., methyl isobutyl ketone).
-
Purification: Wash the combined organic layers with an aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash. Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-chloro-N-cyclohexyl valeramide. Recrystallization from a solvent like petroleum ether can be performed for further purification.
Step 2: Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
-
Reaction Setup: Dissolve the 5-chloro-N-cyclohexyl valeramide from Step 1 in a dry, inert solvent such as toluene in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen). Cool the solution to 0-5 °C.
-
Iminoyl Chloride Formation: Add phosphorus pentachloride (PCl₅) portion-wise to the cooled solution, maintaining the temperature below 10 °C. The PCl₅ activates the amide for the subsequent cyclization. After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 2-3 hours until a clear solution is formed.
-
Cyclization: Cool the mixture again and add the azide source. This can be trimethylsilyl azide (TMSN₃) or a solution of hydrazoic acid in benzene. This step is highly hazardous and must be performed with extreme caution in a well-ventilated fume hood with appropriate safety measures.
-
Reaction: Heat the reaction mixture (e.g., to 50 °C) and stir for several hours (e.g., 6-16 hours). Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the intermediate is consumed.
-
Work-up: After cooling, carefully quench the reaction by pouring it into cold water. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic phase, filter, and remove the solvent under vacuum. The resulting crude product can be purified by recrystallization from a solvent system such as ethyl acetate/hexane to yield 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole as a white crystalline solid.[11]
Application in Cilostazol Synthesis
The primary utility of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole lies in its role as an alkylating agent in the final step of Cilostazol synthesis. The terminal chlorine on the butyl chain is a good leaving group, making it susceptible to nucleophilic substitution by the phenoxide of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.
Caption: Reaction pathway for the synthesis of Cilostazol.
Experimental Protocol: Synthesis of Cilostazol
This procedure describes the etherification reaction to form the final API.
-
Reaction Setup: To a suitable reactor, charge 6-hydroxy-3,4-dihydroquinolin-2(1H)-one, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (typically in a slight molar excess, e.g., 1.1 equivalents), a base such as potassium carbonate, and a solvent like aqueous ethanol.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours (e.g., 8 hours). The base deprotonates the hydroxyl group of the quinolinone, forming a phenoxide which then acts as the nucleophile, attacking the carbon bearing the chlorine atom on the tetrazole intermediate.
-
Monitoring: Track the reaction's completion using HPLC.
-
Work-up and Isolation: Upon completion, add water to the reaction mixture and stir at reflux for a short period. Allow the layers to separate. The organic phase, containing the product, is cooled to induce crystallization.
-
Purification: Filter the resulting solid, wash with a solvent such as cold ethanol, and dry under reduced pressure at an elevated temperature (e.g., 85 °C) to yield high-purity Cilostazol.
Quality Control and Analytical Methods
Ensuring the purity of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is paramount, as any unreacted starting material or side products can carry through to the final API. The primary analytical technique for quality control is HPLC. Furthermore, because the molecule contains a primary alkyl chloride, it is considered a potential genotoxic impurity (PGI) and must be strictly controlled in the final Cilostazol drug substance.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, typically using a C18 column with a mobile phase gradient of acetonitrile and water (often with a formic acid modifier), is employed for purity assessment and quantification.[9]
-
HPLC-Mass Spectrometry (HPLC-MS): For the detection of trace amounts of this intermediate in the final API, a more sensitive HPLC-MS method is required. Using an electrospray ionization (ESI) source in positive ion mode allows for highly specific and sensitive quantification to ensure levels are below the threshold of toxicological concern (TTC).[9]
Conclusion
5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5) is a compound of significant industrial importance, acting as an indispensable intermediate in the synthesis of Cilostazol. Its specific molecular structure allows for reliable and high-yield conversion to the final drug product. A deep understanding of its physicochemical properties, coupled with robust and well-controlled synthetic and analytical methods, is fundamental to the efficient and safe production of this life-improving medication. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this key pharmaceutical building block.
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